L-Phenylalanine, L-phenylalanyl-L-methionyl-L-arginyl-
Overview
Description
FMRFamide (H-Phe-Met-Arg-Phe-NH2) is a neuropeptide from a broad family of FMRFamide-related peptides (FaRPs), all sharing an -RFamide sequence at their C-terminus . First identified in the hard clam (Mercenaria mercenaria), it is thought to play an important role in cardiac activity regulation . FMRFamide is an important neuropeptide in several phyla such as Insecta, Nematoda, Mollusca, and Annelida .
Preparation Methods
FMRFamide is a peptide consisting of four amino acid residues: phenylalanine, methionine, arginine, and phenylalanine . The synthetic route involves solid-phase peptide synthesis (SPPS), which is a common method for peptide production. The process includes the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin . Industrial production methods are similar but scaled up to accommodate larger quantities.
Chemical Reactions Analysis
FMRFamide undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine.
Substitution: Amino acid residues in FMRFamide can be substituted with other amino acids to create analogs with different properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
FMRFamide has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification.
Medicine: Investigated for its potential pharmacological actions, such as anti-opiate effects.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
FMRFamide exerts its effects by binding to specific receptors on target cells, leading to the activation of intracellular signaling pathways. In invertebrates, it increases the force and frequency of the heartbeat through a biochemical pathway involving the increase of cytoplasmic cyclic adenosine monophosphate (cAMP) in the ventricular region . In vertebrates, it affects opioid receptors, resulting in naloxone-sensitive antinociception and reduction of morphine-induced antinociception .
Comparison with Similar Compounds
FMRFamide is part of a larger family of neuropeptides known as FMRFamide-related peptides (FaRPs). Similar compounds include:
FLRFamide: Another neuropeptide with similar functions.
RYIRFamide: Found in turbellarians and has similar physiological effects.
GYIRFamide: Identified in planarians and involved in muscle contraction.
FMRFamide is unique due to its specific sequence and the wide range of physiological functions it regulates across different species .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H41N7O5S/c1-42-16-14-23(34-25(37)21(30)17-19-9-4-2-5-10-19)27(39)35-22(13-8-15-33-29(31)32)26(38)36-24(28(40)41)18-20-11-6-3-7-12-20/h2-7,9-12,21-24H,8,13-18,30H2,1H3,(H,34,37)(H,35,39)(H,36,38)(H,40,41)(H4,31,32,33)/t21-,22-,23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYYONMTJKILDK-ZJZGAYNASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41N7O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432751 | |
Record name | L-Phenylalanine, L-phenylalanyl-L-methionyl-L-arginyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74012-06-9 | |
Record name | L-Phenylalanine, L-phenylalanyl-L-methionyl-L-arginyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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